M867

描述

属性

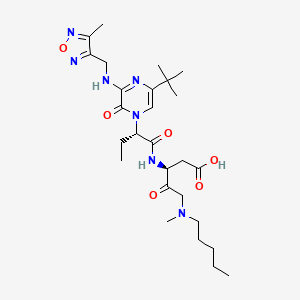

分子式 |

C27H43N7O6 |

|---|---|

分子量 |

561.7 g/mol |

IUPAC 名称 |

(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid |

InChI |

InChI=1S/C27H43N7O6/c1-8-10-11-12-33(7)15-21(35)18(13-23(36)37)29-25(38)20(9-2)34-16-22(27(4,5)6)30-24(26(34)39)28-14-19-17(3)31-40-32-19/h16,18,20H,8-15H2,1-7H3,(H,28,30)(H,29,38)(H,36,37)/t18-,20-/m0/s1 |

InChI 键 |

YNRQFMSSDVQNGQ-ICSRJNTNSA-N |

手性 SMILES |

CCCCCN(C)CC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC)N1C=C(N=C(C1=O)NCC2=NON=C2C)C(C)(C)C |

规范 SMILES |

CCCCCN(C)CC(=O)C(CC(=O)O)NC(=O)C(CC)N1C=C(N=C(C1=O)NCC2=NON=C2C)C(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

M867: A Technical Guide to its Mechanism of Action as a Caspase-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M867 is a potent, selective, and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its role in cancer therapy, specifically in conjunction with radiotherapy. This compound's primary mechanism involves the direct inhibition of caspase-3 activity, which paradoxically enhances the efficacy of radiation in tumor models by shunting the cell death pathway towards caspase-independent mechanisms, such as autophagy. Concurrently, this compound exhibits a radioprotective effect on normal tissues, partly through the modulation of the TGF-β signaling pathway. This guide consolidates available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Caspase-3 Inhibition

This compound is a highly selective and reversible inhibitor of caspase-3.[1] Its primary mode of action is the competitive inhibition of the active site of caspase-3, preventing the cleavage of downstream substrates essential for the execution of apoptosis.

Quantitative Inhibition Data

The inhibitory potency of this compound against caspase-3 and its selectivity over other caspases are summarized in the table below.

| Target | Parameter | Value | Reference |

| Caspase-3 | IC50 | 1.4 nM | [1] |

| Caspase-3 | Ki | 0.7 nM | [1] |

| Caspase-7 | IC50 | 36 nM | [2] |

This compound in Cancer Radiotherapy: A Dual Role

In the context of non-small cell lung cancer (NSCLC), this compound has been shown to act as a radiosensitizer for tumor tissue while simultaneously protecting normal lung parenchyma from radiation-induced injury.[3][4]

Tumor Radiosensitization through Induction of Autophagy

While seemingly counterintuitive, the inhibition of apoptosis by this compound in cancer cells treated with radiation leads to an overall increase in cell death and a significant delay in tumor growth.[5][6] This is achieved by redirecting the cellular stress response towards caspase-independent cell death pathways, most notably autophagy.[3][5][6]

The proposed mechanism involves the prevention of caspase-3-mediated cleavage of key autophagy-related proteins (Atg), such as Beclin-1.[1][5] Under normal apoptotic conditions, caspase-3 cleaves and inactivates these proteins, thereby shutting down the pro-survival autophagic response. By inhibiting caspase-3, this compound preserves the function of these autophagic proteins, leading to sustained and ultimately cytotoxic autophagy in irradiated tumor cells.

Radioprotection of Normal Tissue via TGF-β/Smad Pathway Modulation

In stark contrast to its effects on tumor tissue, this compound demonstrates a protective effect on normal lung parenchyma against radiation-induced lung injury (RILI).[3] This radioprotective mechanism is associated with a reduction in the phosphorylation of Smad2/3, key mediators in the pro-fibrotic TGF-β signaling pathway.[3] Radiation is known to induce TGF-β, which in turn activates Smad proteins, leading to inflammation and fibrosis. By suppressing the phosphorylation of Smad2/3, this compound mitigates these detrimental effects in healthy tissue. The precise upstream mechanism by which caspase-3 inhibition by this compound leads to decreased Smad2/3 phosphorylation is still under investigation.

References

- 1. The in vitro cleavage of the hAtg proteins by cell death proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crosstalk between Beclin-1-dependent autophagy and caspase‑dependent apoptosis induced by tanshinone IIA in human osteosarcoma MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caspase Inhibition Affects the Expression of Autophagy-Related Molecules in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beclin 1 cleavage by caspase-3 inactivates autophagy and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beclin 1 Interacts With Active Caspase-3 and Bax in Oocytes From Atretic Follicles in the Rat Ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

M867: A Deep Dive into a Selective Caspase-3 Inhibitor for Enhancing Radiotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and preclinical evaluation of M867, a selective and reversible inhibitor of caspase-3. This compound has demonstrated significant potential as a radiosensitizer in non-small cell lung cancer (NSCLC) models. This document details the mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel, potent, and selective pyrazinone mono-amide inhibitor of caspase-3.[1] Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, making it a key target for therapeutic intervention in various diseases, including cancer.[2][3] The rationale behind developing a caspase-3 inhibitor in the context of cancer therapy, particularly with radiation, is to modulate the cell death pathways to enhance therapeutic efficacy. While counterintuitive, inhibiting apoptosis can, in some contexts, sensitize cancer cells to radiation by promoting other forms of cell death, such as autophagy-dependent cell death.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| Caspase-3 | IC50 | 0.1 nM | [4][6] |

| Caspase-3 | IC50 | 1.4 nM | [7] |

| Caspase-3 | Ki | 0.7 nM | [7] |

| Caspase-7 | IC50 | 36 nM | [4][6] |

Table 2: In Vitro Radiosensitization Effect of this compound on H460 NSCLC Cells

| Treatment | Dose Enhancement Ratio (DER) | p-value | Reference |

| 10 nM this compound + Radiation | 1.27 | 0.007 | [4][6] |

Table 3: In Vivo Effects of this compound in Combination with Radiation on H460 Xenografts

| Treatment Group | Parameter | Result | p-value | Reference |

| This compound + RT vs. RT alone | Tumor Growth Inhibition | Significantly Increased | p=0.02 | [5] |

| This compound + RT vs. RT alone | Cleaved Caspase-3 (Tumor) | 16.9% vs. 25.0% | p<0.01 | [5] |

| This compound + RT vs. RT alone | Total Apoptosis (TUNEL) (Tumor) | 48.4% vs. 26.6% | p<0.001 | [5] |

| This compound + RT vs. RT alone | Cleaved Caspase-3 (Normal Lung) | 14.8% vs. 29.8% | - | [5] |

| This compound + RT vs. RT alone | Phospho-Smad2/3 (Normal Lung) | 15.2% vs. 30.8% | p=0.001 | [5] |

Mechanism of Action

This compound exerts its radiosensitizing effects through a multi-faceted mechanism. By selectively inhibiting caspase-3, this compound blocks the canonical apoptotic pathway. This inhibition, paradoxically, leads to enhanced cancer cell death in response to radiation, primarily through the induction of autophagy.[4][5] Furthermore, this compound appears to have a protective effect on normal tissues, mitigating radiation-induced lung injury.[5]

Signaling Pathways

The interplay between apoptosis and autophagy is central to the mechanism of this compound. The following diagrams illustrate these pathways.

Caption: Caspase-3 Mediated Apoptosis Pathway and the inhibitory action of this compound.

Caption: Autophagy pathway induced by radiation and enhanced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Synthesis of this compound (Pyrazinone Mono-amide)

The synthesis of this compound and other pyrazinone mono-amides has been reported as a multi-step process.[1] A generalized synthetic scheme is as follows:

-

Synthesis of the Pyrazinone Core: This typically involves the condensation of an alpha-amino acid ester with an alpha-ketoester, followed by cyclization to form the pyrazinone ring.

-

Functionalization of the Pyrazinone: The pyrazinone core is then functionalized, for example, through bromination, to allow for subsequent coupling reactions.

-

Amide Coupling: The functionalized pyrazinone is coupled with a suitable amine-containing side chain via palladium-catalyzed amination or other standard amide bond formation reactions to yield the final pyrazinone mono-amide product, such as this compound.[8]

Note: For a detailed, step-by-step synthesis protocol, it is recommended to refer to the primary literature by Han Y, et al. (2005) in Bioorganic & Medicinal Chemistry Letters.[1]

In Vitro Clonogenic Survival Assay

This assay is used to determine the long-term survival and reproductive integrity of cells after treatment with this compound and/or radiation.

-

Cell Culture: Human non-small cell lung cancer H460 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at densities ranging from 200 to 5000 cells per well, depending on the radiation dose to be administered. Plates are incubated overnight to allow for cell attachment.[9][10]

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1.4 nM to 10 nM). The medium in the plates is replaced with the this compound-containing medium, and the cells are incubated for a specified period (e.g., 24 hours) before irradiation.[1]

-

Irradiation: Plates are irradiated with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.[9][10]

-

Incubation: After irradiation, the treatment medium is replaced with fresh culture medium, and the plates are returned to the incubator for 8-14 days to allow for colony formation.[1][10]

-

Colony Staining and Counting: Colonies are fixed with a solution of methanol (B129727) and stained with 0.5% crystal violet. Colonies containing 50 or more cells are counted manually or using an automated colony counter.[9][10]

-

Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to that of the untreated control group. The Dose Enhancement Ratio (DER) is calculated to quantify the radiosensitizing effect of this compound.

Caption: Step-by-step workflow for the in vitro clonogenic survival assay.

In Vivo Xenograft Tumor Growth Delay Assay

This assay evaluates the efficacy of this compound in combination with radiation in a living organism.

-

Animal Model: Athymic nude mice (e.g., male NCr nu/nu) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9][11]

-

Tumor Cell Implantation: H460-Luc2 cells (luciferase-expressing for bioluminescence imaging) are harvested and implanted into the mediastinum or hind limb of the mice.[5][11]

-

Tumor Growth Monitoring: Tumor growth is monitored regularly using bioluminescence imaging or caliper measurements.[5]

-

Treatment Groups: Once tumors reach a specified size (e.g., ~100 mm³), mice are randomized into treatment groups:

-

Vehicle control (e.g., DMSO)

-

This compound alone

-

Radiation therapy (RT) alone

-

This compound in combination with RT[5]

-

-

This compound Administration: this compound is formulated for in vivo administration (e.g., in a suitable vehicle) and administered to the mice via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Radiation Therapy: Tumors are locally irradiated with a specified dose and fractionation schedule (e.g., a single dose or multiple fractions).[11]

-

Tumor Growth Delay Assessment: Tumor volumes are measured at regular intervals throughout the study. The time for tumors to reach a certain volume (e.g., 4 times the initial volume) is determined for each group.

-

Immunohistochemistry and Other Analyses: At the end of the study, tumors and normal tissues (e.g., lungs) are harvested for immunohistochemical analysis of biomarkers such as cleaved caspase-3, Ki-67 (proliferation marker), and TUNEL (apoptosis).[5]

Caption: Workflow for the in vivo xenograft tumor growth delay study.

Conclusion and Future Directions

The selective caspase-3 inhibitor this compound has demonstrated promising preclinical activity as a radiosensitizing agent in non-small cell lung cancer models. Its mechanism of action, involving the inhibition of apoptosis and the promotion of autophagic cell death, presents a novel strategy to enhance the efficacy of radiotherapy. Furthermore, the potential for this compound to protect normal tissues from radiation-induced damage suggests a favorable therapeutic window.

Future research should focus on a more detailed elucidation of the signaling crosstalk between apoptosis and autophagy in the context of this compound and radiation. Further in vivo studies are warranted to optimize dosing and scheduling in combination with fractionated radiotherapy, which is more clinically relevant. Ultimately, the compelling preclinical data for this compound supports its further development and potential evaluation in clinical trials for the treatment of NSCLC and possibly other solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. Ex Vivo Irradiation of Lung Cancer Stem Cells Identifies the Lowest Therapeutic Dose Needed for Tumor Growth Arrest and Mass Reduction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

M867: An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

M867 is a novel, potent, and selective small molecule inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. This document provides a comprehensive technical overview of this compound, including its chemical structure, known properties, and biological activity. Detailed experimental protocols for assays used to characterize its function are provided, along with a visualization of its role in cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound, particularly in the context of cancer therapy and conditions where modulation of apoptosis is desirable.

Core Compound Information

Chemical Structure and Properties

While a detailed synthesis protocol for this compound is not publicly available, its fundamental chemical information has been identified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₃N₇O₆ | MedchemExpress |

| Molecular Weight | 561.67 g/mol | MedchemExpress |

| CAS Number | 680999-39-7 | MedchemExpress |

| 2D Structure | Generated from SMILES | |

| SMILES | CC(C)(C)c1cn(C(=O)N--INVALID-LINK--O)C(=O)NCCc2cnoc2">C@HCC)c2nc(N)nc2-c1c1ccccc1 | MedchemExpress |

| Physical State | Solid (presumed) | General knowledge |

| Solubility | Not explicitly reported. Likely soluble in organic solvents like DMSO. | Inferred from experimental use |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported | |

| LogP | Not reported | |

| Stability | Stable under standard laboratory conditions (presumed). Specific stability data is not available. | General knowledge |

Figure 1: 2D Chemical Structure of this compound

M867's Dual Role in Apoptosis and Autophagy: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of M867, a novel and selective reversible inhibitor of caspase-3. It is intended for researchers, scientists, and professionals in drug development. This document details this compound's paradoxical mechanism of action, where the inhibition of apoptosis leads to an enhancement of radiation-induced cytotoxicity through the induction of autophagy. This guide summarizes key quantitative data, provides detailed experimental methodologies, and illustrates the underlying signaling pathways.

Core Mechanism of Action

This compound is a potent inhibitor of caspase-3, a key executioner caspase in the apoptotic pathway. In the context of cancer therapy, particularly in combination with ionizing radiation, this compound paradoxically enhances the overall cytotoxic effect on tumor cells.[1][2] While it effectively reduces radiation-induced, caspase-dependent apoptosis, it concurrently promotes autophagic cell death, leading to a net increase in tumor cell killing and significant tumor growth delay.[2] This dual role positions this compound as a promising agent to overcome radioresistance in cancers with defective apoptotic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound, primarily in non-small cell lung cancer (NSCLC) models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Treatment Conditions | Result | Reference |

| IC50 (Annexin V binding) | H460 | This compound | 80 nM | [3] |

| Apoptosis Inhibition | H460 | 100 nM this compound + Radiation (5-20 Gy) | 50% reduction in apoptotic cells compared to radiation alone | |

| Clonogenic Survival (Dose Enhancement Ratio) | H460 | 10 nM this compound + Radiation | DER = 1.27 (p = 0.007) | |

| Endothelial Tube Formation | HUVECs | 5 nM this compound + Radiation (3 Gy) | Decreased in vitro endothelial tubule formation | [1] |

Table 2: In Vivo Efficacy of this compound in H460 Xenograft Models

| Parameter | Treatment Group | Result | p-value | Reference |

| Tumor Growth Delay | This compound + Radiation vs. Radiation alone | Significant delay | <0.005 | |

| Tumor Cell Proliferation (Ki67 Index) | This compound + Radiation vs. Control | 6-fold reduction (15% vs. 92%) | <0.001 | [1] |

| This compound + Radiation vs. Radiation alone | 2-fold reduction (15% vs. 33%) | <0.001 | ||

| Apoptosis (TUNEL Staining) | This compound + Radiation vs. Radiation alone | Two-thirds reduction (4.5% vs. 15%) | <0.008 | |

| Caspase-3-Mediated Apoptosis (Cleaved Caspase-3) | This compound + Radiation vs. Radiation alone | Decrease (16.9% vs. 25.0%) | <0.01 | [4] |

| Total Apoptosis (TUNEL Staining) | This compound + Radiation vs. Radiation alone | Increase (48.4% vs. 26.6%) | <0.001 | [4] |

Signaling Pathways

The interplay between this compound-mediated apoptosis inhibition and autophagy induction is a critical aspect of its mechanism. The following diagrams illustrate the key signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of cytotoxic agents.

-

Cell Seeding: H460 cells are seeded in 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.

-

Treatment: Cells are treated with this compound (e.g., 1.4 to 10 nM) for 24 hours, followed by ionizing radiation at various doses. A DMSO-treated group serves as a control.

-

Incubation: Plates are incubated for 8-10 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each treatment is calculated relative to the untreated control. The Dose Enhancement Ratio (DER) is determined by comparing the radiation dose required to achieve a certain level of survival with and without this compound.

Apoptosis Assays

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: H460 cells are treated with this compound (e.g., 100 nM for 2 hours) and/or radiation.

-

Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added according to the manufacturer's protocol.

-

Flow Cytometry: Samples are analyzed on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections from xenograft models are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.

-

Labeling: The TUNEL reaction mixture, containing TdT and labeled dUTPs, is added to the sections and incubated.

-

Detection: The incorporated label is detected using a fluorescent microscope.

-

Quantification: The percentage of TUNEL-positive cells is determined by counting stained nuclei relative to the total number of nuclei in multiple fields of view.[1][4]

Autophagy Assessment

While specific this compound studies cited do not provide detailed western blot protocols for autophagy markers, a general protocol is as follows. Key markers to assess autophagy include the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[5][6][7]

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against LC3, p62/SQSTM1, Beclin-1, and ATG5. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The ratio of LC3-II to LC3-I and the levels of p62 are quantified relative to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of increased autophagic flux.

In Vivo Tumor Xenograft Studies

-

Cell Implantation: H460 cells are subcutaneously injected into the hind limbs of athymic nude mice.[1]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound is typically administered daily, followed by radiation treatment.[1]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Tumor growth delay is calculated as the time for tumors in the treated groups to reach a certain volume compared to the control group.[1]

-

Immunohistochemistry: At the end of the study, tumors are excised, fixed, and processed for immunohistochemical analysis of markers such as Ki67 (proliferation) and cleaved caspase-3 (apoptosis).[1][4]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in combination with radiation.

Conclusion

This compound represents a novel therapeutic strategy that leverages the inhibition of apoptosis to sensitize cancer cells to radiation through the induction of autophagy. The data presented in this guide highlight its potential to enhance the efficacy of radiotherapy, particularly in tumors that are resistant to apoptosis-mediated cell death. Further investigation into the detailed molecular crosstalk between the apoptotic and autophagic pathways following this compound treatment is warranted to fully elucidate its mechanism of action and to identify patient populations most likely to benefit from this combination therapy. Clinical trials are necessary to translate these promising preclinical findings into patient care.[1][2]

References

- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]

- 2. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the best markers for autophagy detection? [synapse.patsnap.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. mRNA and protein dataset of autophagy markers (LC3 and p62) in several cell lines - PMC [pmc.ncbi.nlm.nih.gov]

M867 as a Radiosensitizer in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical evidence supporting the use of M867, a selective and reversible caspase-3 inhibitor, as a radiosensitizer for the treatment of lung cancer. The data and methodologies presented are based on a key study in the field, offering a comprehensive resource for researchers and drug development professionals.

Core Concept: Shifting the Paradigm of Cell Death in Radiotherapy

Radiation therapy traditionally relies on inducing apoptosis, or programmed cell death, in cancer cells. However, many lung cancer cells exhibit resistance to apoptosis, a key factor in treatment failure.[1] The novel strategy presented here involves the inhibition of caspase-3, a critical effector in the apoptotic pathway, by this compound. Paradoxically, this inhibition does not lead to increased radioresistance. Instead, it enhances the cytotoxic effects of radiation by promoting an alternative form of cell death—autophagy—and by impacting the tumor microenvironment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the efficacy of this compound as a radiosensitizer in non-small cell lung cancer (NSCLC).

Table 1: In Vitro Efficacy of this compound in H460 NSCLC Cells

| Parameter | Treatment Group | Result | p-value |

| Clonogenic Survival | 10 nM this compound + Radiation | Dose Enhancement Ratio (DER) = 1.27 | 0.007 |

| Apoptosis (Annexin-V Assay) | Radiation (20 Gy) | ~20% apoptotic cells | N/A |

| This compound (100 nM) + Radiation (20 Gy) | ~10% apoptotic cells (a 50% reduction) | <0.05 |

Table 2: In Vivo Efficacy of this compound in H460 Xenograft Model

| Parameter | Control | This compound Alone | Radiation Alone | This compound + Radiation | p-value (Combination vs. Radiation) |

| Tumor Growth Delay (days to 2 cm³) | ~16 | ~20 | 20 | 26 | <0.005 |

| Tumor Proliferation (Ki67 Index) | 92% | N/A | 33% | 15% | <0.001 |

| Apoptosis (TUNEL Staining) | N/A | N/A | 15% | 4.5% | <0.008 |

| Vascular Density (vessels/field) | 6.0 | N/A | 2.3 | 1.3 | <0.007 |

Table 3: In Vitro Angiogenesis (HUVEC Tubule Formation)

| Parameter | Control | This compound Alone | Radiation Alone | This compound + Radiation | p-value (Combination vs. Radiation) |

| Tubule Formation (tubules/field) | 13 | 9 | 5.7 | 1.7 | <0.001 |

Signaling Pathway: this compound-Induced Radiosensitization via Autophagy

The primary mechanism by which this compound enhances radiosensitivity is by inhibiting apoptosis and promoting autophagy. The following diagram illustrates this signaling pathway.

Caption: this compound inhibits radiation-induced caspase-3, shunting cell death towards autophagy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Clonogenic Survival Assay

This assay determines the ability of a single cell to grow into a colony after treatment, assessing the long-term effect of this compound and radiation on cell viability.

Protocol:

-

Cell Seeding: Plate H460 NSCLC cells in 60-mm tissue culture dishes and allow them to adhere.

-

Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM) or vehicle control (DMSO) for 24 hours.

-

Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy) using a cesium-137 (B1233774) irradiator.

-

Incubation: Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 8-10 days to allow for colony formation.

-

Fixing and Staining:

-

Remove the culture medium.

-

Fix the colonies with a 3:1 methanol (B129727) to acetic acid solution.

-

Stain the colonies with 0.5% crystal violet in methanol.

-

-

Colony Counting: Count colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group and determine the Dose Enhancement Ratio (DER).

In Vivo H460 Xenograft Model

This model assesses the effect of this compound and radiation on tumor growth in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject 1 x 10^6 H460 cells into the hind limb of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to an average volume of 0.25 cm³.

-

Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, radiation alone, and this compound + radiation.

-

Drug Administration: Administer this compound (2 mg/kg) or vehicle via intraperitoneal injection daily for 7 consecutive days.

-

Irradiation: For the radiation groups, deliver a total of 10 Gy of radiation in 5 daily fractions of 2 Gy.

-

Tumor Measurement: Measure tumor volume three times a week using calipers.

-

Data Analysis: Calculate the tumor growth delay, defined as the time for tumors to reach a volume of 2 cm³.

Immunohistochemistry (IHC) for Ki67 and von Willebrand Factor (vWF)

IHC is used to visualize and quantify markers of cell proliferation (Ki67) and blood vessel density (vWF) within tumor tissue.

Protocol:

-

Tissue Preparation:

-

Excise tumors from the xenograft model at the end of the study.

-

Fix the tumors in formalin and embed them in paraffin.

-

Section the paraffin-embedded tumors.

-

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using appropriate buffers and heat.

-

Antibody Incubation:

-

Incubate the sections with a primary antibody against Ki67 or vWF.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chromogenic substrate to visualize the antibody binding.

-

Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.

-

Microscopy and Analysis:

-

Examine the slides under a microscope.

-

Quantify the percentage of Ki67-positive cells or the number of vWF-positive vessels per microscopic field.

-

TUNEL Staining for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Tissue Preparation: Prepare tumor tissue sections as described for IHC.

-

Permeabilization: Permeabilize the tissue sections to allow entry of the labeling enzyme.

-

TdT Labeling: Incubate the sections with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection:

-

Incubate with an anti-BrdU antibody conjugated to a reporter enzyme.

-

Add a chromogenic substrate for visualization.

-

-

Counterstaining and Analysis: Counterstain with a nuclear stain and quantify the percentage of TUNEL-positive cells.

Experimental and Clinical Workflow

The preclinical findings for this compound suggest a clear path for further investigation and potential clinical application.

Caption: Preclinical success of this compound paves the way for clinical trials in lung cancer.

Conclusion and Future Directions

The data presented in this guide strongly support the potential of this compound as a radiosensitizer in lung cancer. By inhibiting caspase-3 and promoting autophagic cell death, this compound enhances the efficacy of radiation in preclinical models.[1] Furthermore, its anti-angiogenic effects contribute to a multi-faceted anti-tumor response.[1] These promising results warrant further investigation, including clinical trials, to evaluate the safety and efficacy of this combination therapy in patients with locally advanced lung cancer.[1] Future research should also explore the potential of this compound in other cancer types where apoptosis resistance is a significant clinical challenge.

References

The Caspase-3 Inhibitor M867: A Technical Guide to its Role in Caspase-Independent Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

M867 is a selective and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. While initially explored for its potential to modulate apoptosis, compelling evidence has demonstrated that this compound can enhance cancer cell death, particularly in combination with radiotherapy, by shunting the cell death pathway from apoptosis to a caspase-independent mechanism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced caspase-independent cell death, with a focus on autophagy. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development in this area.

Introduction: The Rationale for Targeting Caspase-Independent Cell Death

Cancer cells often develop resistance to apoptosis-inducing therapies by upregulating anti-apoptotic proteins or acquiring mutations in key apoptotic effectors. This has spurred interest in therapeutic strategies that can bypass the apoptotic machinery and induce alternative forms of programmed cell death. Caspase-independent cell death pathways, such as autophagy, necroptosis, and ferroptosis, represent promising avenues for overcoming apoptosis resistance.

This compound emerges as a significant tool in this context. As a potent and selective inhibitor of caspase-3, it provides a mechanism to pharmacologically block the canonical apoptotic pathway, thereby unveiling and potentially potentiating alternative cell death routes. Studies have shown that in non-small cell lung cancer (NSCLC) models, the combination of this compound with ionizing radiation leads to a significant delay in tumor growth, not by enhancing apoptosis, but by promoting a caspase-independent form of cell death.[1][2][3]

This compound and the Induction of Autophagic Cell Death

The primary mechanism of caspase-independent cell death induced by this compound, particularly in the context of radiosensitization, is through the upregulation of autophagy.[1][2] Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While it can be a pro-survival mechanism, excessive or sustained autophagy can lead to cell death.

The Molecular Mechanism of this compound-Induced Autophagy

Inhibition of caspase-3 by this compound is the initiating event that triggers the switch to autophagic cell death. Caspases, including caspase-3, are known to cleave and inactivate key autophagy-related proteins (Atgs), such as Beclin-1 and Atg5.[1][4] By inhibiting caspase-3, this compound prevents the degradation of these essential autophagic proteins, allowing for the initiation and progression of autophagy.

Key findings from studies on this compound's mechanism of action indicate that:

-

The radiosensitizing effect of this compound is validated in caspase-3/-7 double-knockout (DKO) mouse embryonic fibroblasts (MEFs), confirming that the effect is dependent on caspase inhibition.[1]

-

In these DKO cells, which are deficient in apoptosis, there is an elevated level of autophagic activity upon irradiation.[1]

-

The knockdown of essential autophagy proteins, Beclin-1 and Atg5 , in caspase DKO cells reverses the radiosensitizing effect, demonstrating that autophagy is the key driver of the enhanced cell death.[1]

-

Conversely, overexpression of Beclin-1 and Atg5 in caspase DKO cells leads to a significant increase in radiation-induced cell death.[1]

While the direct effect of this compound on the mTOR pathway, a central regulator of autophagy, has not been explicitly detailed in the available literature, the established role of caspase-3 in modulating autophagy regulators provides a strong mechanistic basis for this compound's action.

Signaling Pathway of this compound-Induced Autophagic Cell Death

The following diagram illustrates the proposed signaling pathway for this compound-induced caspase-independent cell death.

This compound and Other Forms of Caspase-Independent Cell Death

While autophagy is the primary documented mechanism for this compound-induced caspase-independent cell death, it is important to consider other pathways such as necroptosis and ferroptosis.

-

Necroptosis: This is a regulated form of necrosis that is dependent on the kinase activities of RIPK1 and RIPK3, and the pseudokinase MLKL. To date, there is no direct evidence in the scientific literature linking this compound to the activation of the RIPK1/RIPK3/MLKL pathway.

-

Ferroptosis: This is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. Key regulators of ferroptosis include GPX4. There is currently no published research that suggests this compound induces or sensitizes cells to ferroptosis.

Therefore, based on the available data, the core focus for the mechanism of action of this compound in promoting caspase-independent cell death remains on autophagy.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in H460 Non-Small Cell Lung Cancer Cells

| Parameter | Treatment | Result | p-value | Reference |

| Clonogenic Survival | This compound (10 nM) + Radiation | Dose Enhancement Ratio (DER) = 1.27 | p = 0.007 | [1] |

| Apoptosis (TUNEL assay) | Radiation alone | 15% apoptotic cells | p < 0.008 | [2] |

| This compound + Radiation | 4.5% apoptotic cells (two-thirds reduction) | [2] | ||

| Proliferation (Ki67 index) | Control | 92% proliferating cells | p < 0.001 | [2] |

| Radiation alone | 33% proliferating cells | [2] | ||

| This compound + Radiation | 15% proliferating cells (>5-fold reduction vs control) | [2] |

Table 2: In Vivo Efficacy of this compound in H460 Xenograft Mouse Model

| Parameter | Treatment Group | Result | p-value | Reference |

| Tumor Growth Delay | Radiation alone vs. This compound + Radiation | Significant tumor growth delay | Not specified | [1] |

| Tumor Vasculature | This compound + Radiation vs. Radiation alone | Dramatic decrease in tumor vasculature | Not specified | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on this compound. These protocols are based on the descriptions in the primary literature and are intended as a guide for replication and further investigation.

Cell Culture

-

Cell Line: H460 (human non-small cell lung cancer)

-

Media: RPMI 1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive integrity.

-

Cell Plating: H460 cells are trypsinized, counted, and seeded into 6-well plates at densities ranging from 200 to 5000 cells per well, depending on the radiation dose to be administered.

-

This compound Treatment: Cells are treated with the desired concentration of this compound (e.g., 1.4 to 10 nM) or vehicle control for 24 hours prior to irradiation.

-

Irradiation: Plates are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a suitable irradiator.

-

Colony Formation: Cells are incubated for 8-10 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing 50 or more cells are counted.

-

Data Analysis: The surviving fraction for each treatment group is calculated and normalized to the plating efficiency of the non-irradiated control. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.

Western Blot Analysis for Autophagy Markers

This technique is used to detect and quantify specific proteins, such as those involved in autophagy.

-

Cell Lysis: Cells are treated with this compound and/or radiation, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against autophagy markers (e.g., anti-LC3, anti-Beclin-1, anti-Atg5) and a loading control (e.g., anti-β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Growth Delay Studies

These studies assess the effect of this compound and radiation on tumor growth in a living organism.

-

Tumor Implantation: H460 cells are injected subcutaneously into the hind limb of athymic nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound is typically administered via intraperitoneal injection, and radiation is delivered locally to the tumor.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth curves are plotted for each treatment group, and the time for tumors to reach a specific volume (tumor growth delay) is calculated.

Conclusion and Future Directions

This compound represents a valuable research tool and a potential therapeutic agent for overcoming apoptosis resistance in cancer. Its ability to selectively inhibit caspase-3 and promote autophagic cell death, particularly in combination with radiotherapy, offers a promising strategy for treating refractory tumors.

Future research should focus on:

-

Elucidating the precise molecular link between caspase-3 inhibition and the activation of the autophagy machinery, including the potential role of the mTOR pathway.

-

Investigating the efficacy of this compound in a broader range of cancer types and in combination with other therapeutic modalities.

-

Conducting preclinical studies to further evaluate the safety and therapeutic potential of this compound for clinical translation.

This technical guide provides a comprehensive overview of the current understanding of this compound and its role in caspase-independent cell death. The provided data, protocols, and pathway diagrams are intended to facilitate further research into this promising area of cancer therapy.

References

- 1. Crosstalk of the Caspase Family and Mammalian Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Autophagy upregulation by inhibitors of caspase-3 and mTOR enhances radiotherapy in a mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

M867 preclinical studies overview

An in-depth analysis of preclinical studies reveals M867 as a potent and reversible inhibitor of caspase-3, demonstrating significant potential as a radiosensitizer in non-small cell lung cancer (NSCLC) models.[1][2][3] By selectively targeting caspase-3, this compound paradoxically enhances the cytotoxic effects of ionizing radiation by shifting the mode of cell death from apoptosis to autophagy, while also impacting the tumor microenvironment.[2]

Mechanism of Action

This compound is a potent, selective, and reversible non-peptide inhibitor of caspase-3 with an IC50 of 0.1 nM.[2] It is less potent against caspase-7, with an IC50 of 36 nM.[2] In the context of radiotherapy, this compound inhibits radiation-induced, caspase-3-mediated apoptosis.[2][4] This inhibition, however, does not lead to radioresistance. Instead, it enhances the killing of cancer cells by promoting an alternative cell death pathway, namely autophagy.[2] This shift is evidenced by the upregulation of autophagic markers like LC3-I/II and the dependence of radiosensitization on key autophagy proteins such as ATG5 and Beclin-1.[2] Furthermore, this process appears to be regulated by the suppression of the Akt/mTOR signaling pathway.[2]

Beyond its direct effects on tumor cells, this compound also exhibits anti-angiogenic properties. It reduces tumor vasculature and inhibits the formation of endothelial tubules, which likely contributes to the observed tumor growth delay in combination with radiation.[2]

Efficacy Data

In Vitro Studies

This compound demonstrated a significant ability to enhance the radiosensitivity of H460 human lung cancer cells. In clonogenic survival assays, a 10 nM concentration of this compound resulted in the greatest enhancement of radiosensitivity.[2] The compound also effectively inhibited apoptosis, with an IC50 of 80 nM for blocking Annexin V binding.[2][5] In endothelial cell models (HUVECs), this compound alone reduced tubule formation and significantly enhanced the anti-angiogenic effects of radiation.[2]

| Parameter | Cell Line | Condition | Value | Reference |

| Caspase-3 Inhibition | - | Enzymatic Assay | IC50 = 0.1 nM | [2] |

| Caspase-7 Inhibition | - | Enzymatic Assay | IC50 = 36 nM | [2] |

| Radiosensitization | H460 | 10 nM this compound + Radiation | DER = 1.27 | [2][3][6] |

| Apoptosis Inhibition | H460 | Annexin-V Assay | IC50 = 80 nM | [2][5] |

| Endothelial Tubule Formation | HUVEC | Control (No Treatment) | 13 tubules/field | [2][6] |

| This compound (5 nM) | 9 tubules/field | [2][6] | ||

| Radiation (3 Gy) | 5.7 tubules/field | [2][6] | ||

| This compound (5 nM) + Radiation (3 Gy) | 1.7 tubules/field | [2][6] |

DER: Dose Enhancement Ratio

In Vivo Studies

In a mouse xenograft model using H460 cells, the combination of this compound and radiation led to a significant delay in tumor growth compared to radiation alone.[2][3][6] This effect was accompanied by a marked reduction in tumor cell proliferation and vascular density within the tumor.[2][6] Importantly, studies in an orthotopic lung cancer model suggest that while this compound enhances tumor radiosensitivity, it may also have a radioprotective effect on normal lung tissue by inhibiting radiation-induced inflammation and apoptosis.[4]

| Parameter | Model | Treatment Group | Result | Reference |

| Tumor Growth Delay | H460 Xenograft | Radiation Alone | 20 days to reach 2 cm³ | [2][6] |

| (Subcutaneous) | This compound + Radiation | 26 days to reach 2 cm³ | [2][6] | |

| Tumor Proliferation | H460 Xenograft | Control | 92% Ki67-positive cells | [2][6] |

| (Subcutaneous) | Radiation Alone | 33% Ki67-positive cells | [2][6] | |

| This compound + Radiation | 15% Ki67-positive cells | [2][6] | ||

| Apoptosis in Tumor | H460 Xenograft | Radiation Alone | 15% TUNEL-positive cells | [2][6] |

| (Subcutaneous) | This compound + Radiation | 4.5% TUNEL-positive cells | [2][6] | |

| Vascular Density | H460 Xenograft | Control | 6 vessels/field | [2][6] |

| (Subcutaneous) | Radiation Alone | 2.3 vessels/field | [2][6] | |

| This compound + Radiation | 1.3 vessels/field | [2][6] | ||

| Tumor Growth Inhibition | H460-Luc2 | Control | 180-fold increase in BLI | [4] |

| (Orthotopic) | This compound Alone | 100-fold increase in BLI | [4] | |

| RT Alone | 30-fold increase in BLI | [4] | ||

| This compound + RT | 12-fold increase in BLI | [4] |

BLI: Bioluminescence Imaging

Experimental Protocols

Key In Vitro Assays

-

Clonogenic Survival Assay: H460 NSCLC cells were treated with this compound (1.4 to 10 nM) for 24 hours, followed by ionizing radiation. Colonies were stained and counted after 8 days to determine the dose enhancement ratio.[2][6]

-

Annexin-V Apoptosis Assay: H460 cells were pre-treated with 100 nM this compound for 2 hours and then irradiated with doses from 5 to 20 Gy. Apoptotic cells were quantified using an Annexin-V assay.[2][6]

-

Endothelial Tubule Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were treated with 5 nM this compound and immediately irradiated with 3 Gy. Six hours later, cells were replated on Matrigel-coated plates. After 24 hours, the formation of capillary-like tubular structures was assessed by microscopy.[2][6]

-

Western Blotting: To investigate signaling pathways, protein lysates from treated cells (e.g., WT and Caspase 3/7 DKO MEFs) were analyzed for levels of phospho-Akt, phospho-S6, and LC3-I/II.[2][6]

Key In Vivo Models

-

Subcutaneous Xenograft Model: H460 lung cancer cells were injected subcutaneously into athymic nude mice. Once tumors reached an average volume of 0.25 cm³, mice were treated with this compound (2 mg/kg, i.p. daily for 7 days) and/or radiation (2 Gy daily for 5 consecutive days). Tumor growth was measured regularly to determine growth delay.[2][6]

-

Orthotopic Lung Cancer Model: H460-Luc2 cells, which express luciferase, were implanted into the lungs of mice. Tumor growth was monitored using bioluminescence imaging. This model was also used to assess the effects of treatment on normal lung tissue.[4]

-

Immunohistochemistry (IHC): Tumors and lung tissues were excised, fixed, and sectioned. Staining was performed for Ki67 (proliferation), TUNEL (apoptosis), von Willebrand Factor (vWF, vascular density), and phospho-Smad2/3 (inflammation/injury marker).[2][4]

Conclusion

Preclinical data strongly support the continued investigation of this compound as a novel radiosensitizing agent. Its unique mechanism of inhibiting apoptosis to promote autophagic cell death, combined with its anti-angiogenic effects, presents a promising strategy to enhance the efficacy of radiotherapy in lung cancer.[2][3] Furthermore, its potential to protect normal lung tissue from radiation-induced injury could significantly improve the therapeutic ratio of cancer treatment.[4] Clinical trials are warranted to validate these promising preclinical findings in patients with locally advanced lung cancer.[2][3][6]

References

- 1. Novel pyrazinone mono-amides as potent and reversible caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of this compound, a selective caspase-3 inhibitor, in an orthotopic mouse model for non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]

A Technical Guide to the Anti-Angiogenic Effects of M867 in Tumors

Disclaimer: Information regarding a specific molecule designated "M867" is not available in the public domain. This document serves as a technical guide to the general principles of anti-angiogenic effects in tumors, using "this compound" as a placeholder for a representative anti-angiogenic agent. The data and experimental protocols are illustrative examples based on established anti-angiogenic therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2][3] Solid tumors, beyond a few millimeters in size, require a dedicated blood supply to receive oxygen and nutrients and to remove metabolic waste.[2] Tumors stimulate angiogenesis by releasing signaling molecules, such as Vascular Endothelial Growth Factor (VEGF), which activate endothelial cells lining blood vessels.[2][4] Anti-angiogenic therapies aim to inhibit this process, thereby starving the tumor and impeding its growth.[2][4] This guide provides an in-depth overview of the anti-angiogenic effects and mechanisms of a representative therapeutic agent, this compound, in the context of cancer treatment.

Core Mechanism of Action

This compound is a potent inhibitor of tumor angiogenesis, primarily targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3][5][6] This pathway is a central regulator of angiogenesis.[3][6] In many tumors, hypoxia (low oxygen) triggers the stabilization of Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that upregulates the expression of pro-angiogenic factors, including VEGF.[6][7]

VEGF-A, a key isoform, binds to its receptor, VEGFR-2, on endothelial cells.[3] This binding event initiates a downstream signaling cascade involving the activation of multiple pathways, such as the PI3K/Akt/mTOR and ERK/p38 MAPK pathways.[8][9] These signaling events ultimately lead to endothelial cell proliferation, migration, and the formation of new blood vessels that supply the tumor.[1][10]

This compound is designed to interfere with this process, potentially by directly neutralizing VEGF-A, blocking the VEGF-A/VEGFR-2 interaction, or inhibiting the intracellular tyrosine kinase activity of VEGFR-2.

Quantitative Analysis of Anti-Angiogenic Efficacy

The anti-angiogenic and anti-tumor effects of this compound are quantified through a series of in vitro and in vivo assays. The following tables summarize representative data for a hypothetical anti-angiogenic agent like this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | This compound Value |

| Endothelial Cell Proliferation | HUVEC | IC50 | 50 nM |

| Endothelial Cell Migration | HUVEC | IC50 | 75 nM |

| Tube Formation Assay | HUVEC on Matrigel | % Inhibition at 100 nM | 85% |

| VEGFR-2 Kinase Inhibition | Biochemical Assay | IC50 | 10 nM |

IC50: Half-maximal inhibitory concentration. HUVEC: Human Umbilical Vein Endothelial Cells.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model (e.g., Human Colorectal Cancer)

| Treatment Group | Dose & Schedule | Tumor Volume Reduction (%) | Microvessel Density (vessels/mm²) |

| Vehicle Control | - | 0% | 150 ± 20 |

| This compound | 10 mg/kg, daily | 65% | 50 ± 10 |

| This compound | 25 mg/kg, daily | 80% | 30 ± 8 |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an anti-angiogenic compound's efficacy. Below are protocols for key experiments.

1. Endothelial Cell Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

-

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells/well in endothelial growth medium.

-

After 24 hours, the medium is replaced with a basal medium containing varying concentrations of this compound.

-

VEGF (e.g., 20 ng/mL) is added to stimulate proliferation in all wells except for the negative control.

-

The cells are incubated for 72 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT or by quantifying DNA synthesis using BrdU incorporation.

-

The IC50 value is calculated from the dose-response curve.

-

2. Tube Formation Assay

-

Objective: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

-

Methodology:

-

A 96-well plate is coated with Matrigel, which is allowed to solidify at 37°C.

-

HUVECs are pre-incubated with different concentrations of this compound for 1 hour.

-

The treated cells are then seeded onto the Matrigel-coated plate.

-

The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.

-

The formation of these structures is visualized using a microscope and quantified by measuring the total tube length or the number of branch points using image analysis software.

-

3. In Vivo Tumor Xenograft Model

-

Objective: To assess the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human tumor cells (e.g., 5 x 10^6 cells).

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

The mice are then randomized into treatment and control groups.

-

This compound is administered to the treatment groups at various doses and schedules (e.g., daily intraperitoneal injection). The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) with calipers.

-

At the end of the study, the tumors are excised, weighed, and processed for histological analysis.

-

Immunohistochemistry is performed on tumor sections using an antibody against an endothelial cell marker (e.g., CD31) to determine microvessel density.

-

Visualizing Mechanisms and Workflows

Signaling Pathway Diagrams

References

- 1. Decoding Tumor Angiogenesis for Therapeutic Advancements: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiogenesis Inhibitors - NCI [cancer.gov]

- 3. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. The impact of anti-angiogenic agents on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of vascular endothelial growth factor with a sequence-specific hypoxia response element antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoid-Mediated Suppression of Tumor Angiogenesis: Roles of Ang-Tie/PI3K/AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor Angiogenesis: Insights and Innovations - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of M867 in H460 Non-Small Cell Lung Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of M867, a novel caspase inhibitor, in the context of H460 non-small cell lung cancer cells. The document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and pathway diagrams to support further research and development in this area.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent form. A key challenge in treatment is radioresistance. Recent therapeutic strategies have explored the modulation of apoptosis, the programmed cell death pathway, to enhance the efficacy of conventional treatments like radiotherapy. This compound is a potent, reversible, and selective inhibitor of caspase-3 and, to a lesser extent, caspase-7, key executioner enzymes in the apoptotic cascade.[1][2] This guide focuses on the validation of caspases as the target of this compound in H460 cells and the consequential cellular effects, particularly in combination with ionizing radiation.

This compound Mechanism of Action in H460 Cells

This compound enhances the radiosensitivity of H460 lung cancer cells by inhibiting its primary targets, caspase-3 and caspase-7.[3] While seemingly counterintuitive to inhibit apoptosis to enhance cancer cell killing, studies suggest that in the context of radiation, this compound's inhibition of caspases shunts the cell death mechanism towards autophagy, a process that can contribute to increased overall cell death.[1][4] The combination of this compound and ionizing radiation leads to a significant reduction in tumor cell survival and proliferation.[1][4]

Signaling Pathway of this compound in Combination with Radiation

The following diagram illustrates the proposed signaling pathway for this compound's action in H460 cells when combined with ionizing radiation.

Caption: Proposed mechanism of this compound in radiosensitizing H460 cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies of this compound in H460 cells.

Table 1: In Vitro Efficacy of this compound in H460 Cells

| Parameter | Condition | Value | Reference |

| IC₅₀ (Caspase-3) | This compound | 0.0001 µM | [1][2] |

| IC₅₀ (Caspase-7) | This compound | 0.036 µM | [1][2] |

| Clonogenic Survival (DER) | 10 nM this compound + Radiation | 1.27 | [1][2] |

| Apoptosis Inhibition | 100 nM this compound | ~50% reduction | [3] |

Table 2: In Vivo and Mechanistic Effects of this compound with Radiation in H460 Xenografts

| Parameter | Condition | Outcome | Reference |

| Tumor Growth | This compound (2mg/kg) + Radiation | Significant delay | [1] |

| Tumor Proliferation (Ki67) | This compound + Radiation | >5-fold reduction | [1][4] |

| Tumor Vasculature | This compound + Radiation | Dramatic decrease | [1][4] |

Experimental Workflow for this compound Target Validation

A logical workflow for validating the target of this compound in H460 cells is depicted below.

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

H460 Cell Culture

-

Cell Line: NCI-H460 (ATCC® HTB-177™)

-

Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Clonogenic Survival Assay

-

Cell Seeding: Plate H460 cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.4 nM to 10 nM) for 24 hours.[3] A vehicle control (DMSO) should be included.

-

Irradiation: Following this compound treatment, irradiate the plates with different doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh growth medium. Incubate the plates for 8-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment group relative to the non-irradiated control. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.

Annexin V Apoptosis Assay

-

Cell Seeding and Treatment: Seed H460 cells in 6-well plates and treat with this compound (e.g., 100 nM for 2 hours) followed by irradiation (e.g., 5, 10, or 20 Gy).[1][3]

-

Cell Harvesting: After the desired treatment period (e.g., 24-48 hours), harvest the cells by trypsinization and collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blotting for Apoptosis and Autophagy Markers

-

Protein Extraction: Treat H460 cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, LC3B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize to the loading control.

In Vivo H460 Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of H460 cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) into the flank of athymic nude mice.

-

Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

-

Treatment Administration: Administer this compound (e.g., 2 mg/kg, i.p., daily) and localized radiation (e.g., 2 Gy/day for 5 days).[1]

-

Tumor Monitoring: Measure tumor volume with calipers regularly. Monitor the body weight and overall health of the mice.

-

Endpoint and Tissue Collection: Euthanize the mice when tumors reach the predetermined endpoint. Excise the tumors for further analysis.

-

Immunohistochemistry: Fix the tumors in formalin, embed in paraffin, and section. Perform immunohistochemical staining for Ki67 (proliferation marker) and von Willebrand factor (vWF, endothelial cell marker) to assess tumor proliferation and vascularity, respectively.

Conclusion

The available data strongly support the validation of caspase-3 and caspase-7 as the primary targets of this compound in H460 non-small cell lung cancer cells. The inhibition of these caspases by this compound, particularly in combination with ionizing radiation, leads to a significant reduction in cell survival and tumor growth. This effect is mediated, at least in part, by a switch from apoptotic to autophagic cell death. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the therapeutic potential of this compound and similar agents in the treatment of NSCLC. Future clinical trials will be necessary to ascertain the efficacy of this combination therapy in patients with locally advanced lung cancer.[4]

References

- 1. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Selective Inhibitor of Caspase-3 Enhances Cell Death and Extends Tumor Growth Delay in Irradiated Lung Cancer Models | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel selective inhibitor of caspase-3 enhances cell death and extends tumor growth delay in irradiated lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

M867: A Potent Caspase-3 Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of M867 against caspase-3, a critical executioner enzyme in the apoptotic pathway. The document details the quantitative inhibition constants (Ki and IC50), outlines the experimental methodologies for their determination, and visualizes the relevant biological pathways.

Quantitative Inhibition Data

This compound is a potent and selective, reversible inhibitor of caspase-3.[1] Its inhibitory activity has been quantified by determining its half-maximal inhibitory concentration (IC50) and its equilibrium dissociation constant (Ki) for caspase-3.

| Parameter | Value | Reference |

| Ki | 0.7 nM | [1] |

| IC50 | 1.4 nM | [1] |

| IC50 | 0.1 nM (0.0001 µM) | [2][3] |

Note: The discrepancy in IC50 values may arise from different experimental conditions, such as substrate concentration and enzyme source.

Caspase-3 Signaling Pathway

Caspase-3 is a key effector caspase that, once activated, orchestrates the dismantling of the cell during apoptosis. Its activation is a tightly regulated process initiated by two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

Caspase-3 Activation Cascade

The following diagram illustrates the convergence of the extrinsic and intrinsic pathways on the activation of caspase-3.

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Experimental Protocols

The determination of Ki and IC50 values for caspase inhibitors like this compound typically involves in vitro enzymatic assays. Below are representative protocols for these determinations.

IC50 Determination for this compound against Caspase-3

The IC50 value is determined by measuring the activity of caspase-3 in the presence of a range of this compound concentrations.

Workflow for IC50 Determination:

Caption: Workflow for determining the IC50 of this compound.

Methodology:

-

Reagents and Materials:

-

Recombinant human caspase-3

-

This compound (stock solution in DMSO, serially diluted)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)

-

Assay buffer (e.g., HEPES or PIPES buffer containing DTT, EDTA, and CHAPS)

-

96-well microplate (black, for fluorescence assays)

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant caspase-3 to each well.

-

Add the serially diluted this compound to the respective wells. Include a control with no inhibitor (100% activity) and a blank with no enzyme.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the initial reaction rates (velocities) from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Ki Determination for this compound

The Ki (inhibition constant) is a more absolute measure of inhibitor potency and is determined by measuring the effect of the inhibitor on the enzyme kinetics at various substrate concentrations.

Methodology:

-

Reagents and Materials: Same as for IC50 determination.

-

Procedure:

-

Perform a series of caspase-3 activity assays with varying concentrations of the substrate (e.g., Ac-DEVD-AMC).

-

Repeat these assays in the presence of several fixed concentrations of this compound.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Analyze the data using enzyme kinetic models, such as a Lineweaver-Burk or Michaelis-Menten plot.

-

The Ki value can be determined by analyzing the changes in the apparent Km and/or Vmax in the presence of the inhibitor. For a competitive inhibitor, the Ki can be calculated from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.

-

Conclusion